Carneic acid B
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Overview
Description
Carneic acid B is a natural product found in Hypoxylon carneum with data available.
Scientific Research Applications
Bioactive Properties
Carnosic acid, closely related to carnieic acid B, is identified as a phenolic diterpene compound predominantly found in sage and rosemary. It exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. The efficacy of carnosic acid in preventing or treating various experimental health disorders has been explored through both in vitro and in vivo studies. These studies offer insights into numerous signaling pathways modulated by carnosic acid, revealing its potential in diverse cellular mechanisms of action (Bahri, Jameleddine, & Shlyonsky, 2016).
Antimicrobial Agents
Carneic acids A and B are identified as polyketide antibiotics structurally related to phomopsidin. These compounds are isolated from the stromata of Hypoxylon carneum, a species of xylariaceous ascomycetes. Both carneic acids A and B exhibit antimicrobial activities, though with moderate potency. Their presence is considered as species-specific marker molecules in H. carneum from different geographic regions. The biological and chemotaxonomic significance of these acids are noted in the context of antimicrobial activities (Quang, Stadler, Fournier, & Asakawa, 2006).
Inhibition of Epithelial-Mesenchymal Transition
Carnosic acid, which is structurally similar to carnieic acid B, has been found to inhibit the epithelial-mesenchymal transition in B16F10 melanoma cells. This inhibition is a crucial mechanism for the observed suppression of cell migration. The acid also affects the secretion of various proteins involved in this process, indicating its potential role in anti-cancer strategies, particularly in inhibiting metastatic characteristics (Park et al., 2014).
Radiosensitizing Effect
Carnosic acid exhibits a paradoxical radiosensitizing effect on B16F10 metastatic melanoma cells. This property makes it a potential agent in cancer treatment, especially in conjunction with radiotherapy. The ability of carnosic acid to protect healthy cells while damaging neoplastic cells presents a new desirable strategy for cancer patients (Alcaraz et al., 2022).
Molecular Determinants in Cancer Treatment
Research has also explored the cytotoxicity of carnosic acid against mechanisms of anticancer drug resistance. It identifies novel putative molecular factors associated with cellular response towards carnosic acid, suggesting its potential as a novel treatment option for refractory tumors. This research provides insights into the relationship between cancer complexity and the multi-target potentials of carnosic acid (Mahmoud et al., 2020).
Properties
Molecular Formula |
C21H30O4 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(2E,4E)-5-[(1R,2R,4aS,5R,8R,8aR)-5-hydroxy-2-[(E)-4-hydroxybut-2-en-2-yl]-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C21H30O4/c1-13-8-9-18(23)17-12-15(3)20(14(2)10-11-22)16(21(13)17)6-4-5-7-19(24)25/h4-7,10,12-13,16-18,20-23H,8-9,11H2,1-3H3,(H,24,25)/b6-4+,7-5+,14-10+/t13-,16+,17+,18-,20+,21-/m1/s1 |
InChI Key |
YGIXVFNOSSPFLR-RYAGCBDWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H]2[C@H]1[C@H]([C@H](C(=C2)C)/C(=C/CO)/C)/C=C/C=C/C(=O)O)O |
Canonical SMILES |
CC1CCC(C2C1C(C(C(=C2)C)C(=CCO)C)C=CC=CC(=O)O)O |
synonyms |
carneic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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